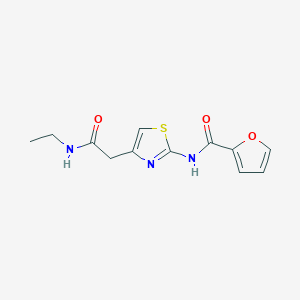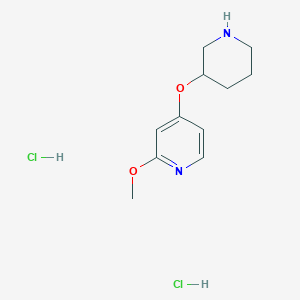
2-Methoxy-4-(piperidin-3-yloxy)pyridinedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves multi-component reactions or catalytic processes that introduce specific functional groups to the pyridine core. For instance, a three-component synthesis involving malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in methanol has been reported to yield a novel pyridine derivative through a one-pot process at room temperature (Wu Feng, 2011). Additionally, copper-catalyzed Perkin-acyl-Mannich reactions have been used to introduce methoxycarbonyl methyl groups to pyridine, highlighting the versatility in synthesizing polyfunctionalized piperidine derivatives (S. Crotti, F. Berti, M. Pineschi, 2011).
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often elucidated through spectroscopic methods and X-ray crystallography. For example, a detailed structural analysis via X-ray single crystal analysis has been conducted for a dichlorothiophene pyridine derivative, showcasing the importance of crystallographic studies in understanding the spatial arrangement and interactions within these molecules (M. Al‐Refai et al., 2016).
Chemical Reactions and Properties
Pyridine derivatives engage in a variety of chemical reactions, highlighting their reactivity and potential for further chemical modifications. For instance, the introduction of substituents through nucleophilic substitution and the formation of complex structures via heterocyclization demonstrate the chemical versatility of these compounds (Zh. Koshetova et al., 2022).
科学的研究の応用
Organic Synthesis and Chemical Transformations
- Ring Contraction of Piperidines : A study demonstrated the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines using boron(III) bromide in dichloromethane, indicating a method for ring contraction that may be applicable to 2-Methoxy-4-(piperidin-3-yloxy)pyridine derivatives (Tehrani et al., 2000).
- Synthesis of Novel Pyrrolidine Derivatives : Research on the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, some containing piperidine moieties, showed significant antiarrhythmic and antihypertensive activities, suggesting potential medicinal chemistry applications for similar compounds (Malawska et al., 2002).
Pharmacological Applications
- Antitumor Activity : Bis-indole derivatives with pyridine or piperazine linkers, including structures similar to 2-Methoxy-4-(piperidin-3-yloxy)pyridine, were synthesized and showed significant antitumor activity in human cell line screens, indicating the potential for cancer treatment applications (Andreani et al., 2008).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : A study on the adsorption and corrosion inhibition properties of piperidine derivatives on iron suggests potential applications for 2-Methoxy-4-(piperidin-3-yloxy)pyridine derivatives in protecting metals from corrosion, which is crucial in industrial applications (Kaya et al., 2016).
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Research on new pyridine derivatives, including piperidine-substituted compounds, demonstrated considerable antimicrobial activity, suggesting the utility of 2-Methoxy-4-(piperidin-3-yloxy)pyridine derivatives in developing new antimicrobial agents (Patel et al., 2011).
Safety and Hazards
特性
IUPAC Name |
2-methoxy-4-piperidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-11-7-9(4-6-13-11)15-10-3-2-5-12-8-10;;/h4,6-7,10,12H,2-3,5,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLADBSQOLYFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)OC2CCCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(piperidin-3-yloxy)pyridinedihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

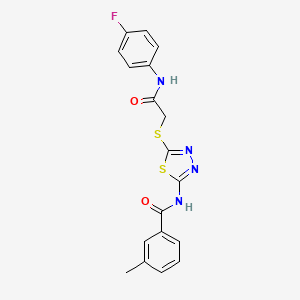
![6-bromo-8-methoxy-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B2494573.png)
![Furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2494574.png)
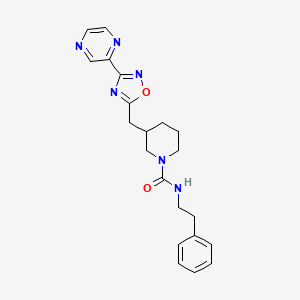
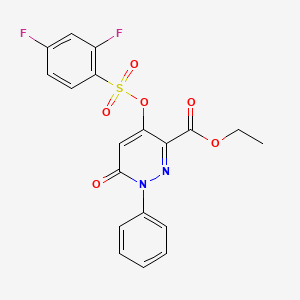
![7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
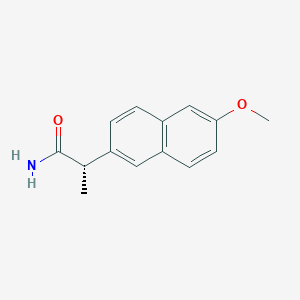
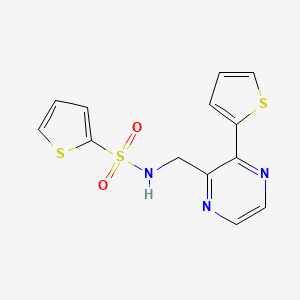
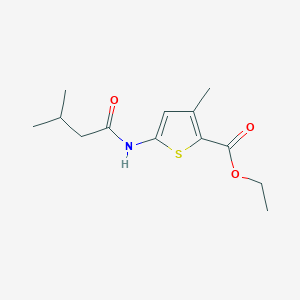
amine](/img/structure/B2494588.png)
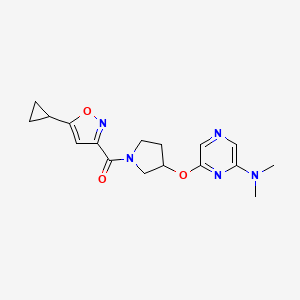

![2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2494594.png)
